5-Hydroxy-2-methylpentanoic acid
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Overview
Description
5-Hydroxy-2-methylpentanoic acid is an organic compound with the molecular formula C6H12O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-methylpentanoic acid can be achieved through various methods. One common approach involves the use of 5-hydroxy-2-pentanone as an initial raw material. This compound undergoes condensation with a cyaniding reagent followed by hydrolysis to yield 2-amino-5-hydroxy-2-methylvaleric acid. This intermediate is then salified and further processed to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, hydrolysis, and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
5-Hydroxy-2-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biochemical effects, including modulation of metabolic pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
- 2-Hydroxy-2-methylbutanoic acid
- 2-Hydroxy-3-methylbutanoic acid
- 3-Hydroxy-3-methylbutanoic acid
- 2-Hydroxy-4-methylpentanoic acid
- 3-Hydroxybutanoic acid
Comparison: 5-Hydroxy-2-methylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
114951-20-1 |
---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
5-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-5(6(8)9)3-2-4-7/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
YUCINKYUVOIMER-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)C(=O)O |
Origin of Product |
United States |
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